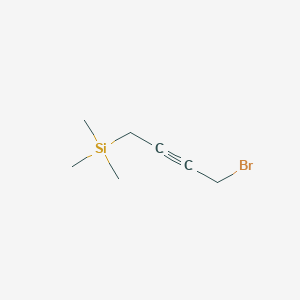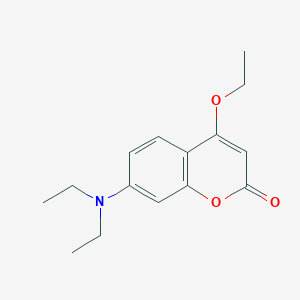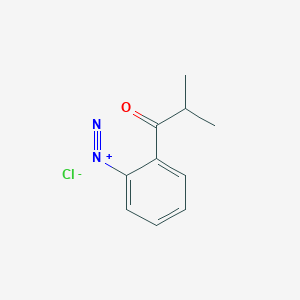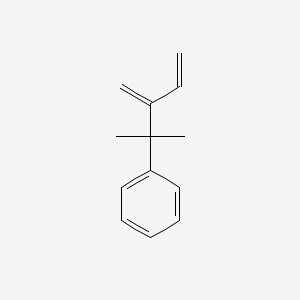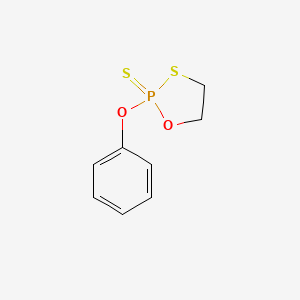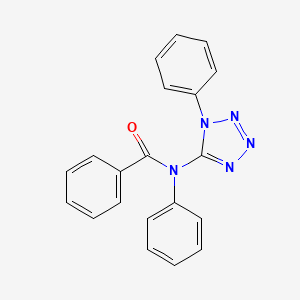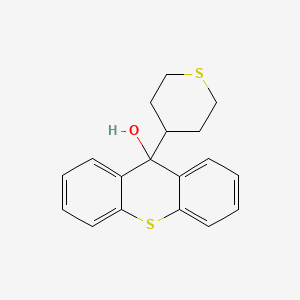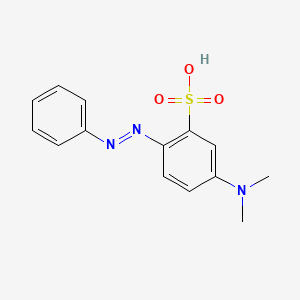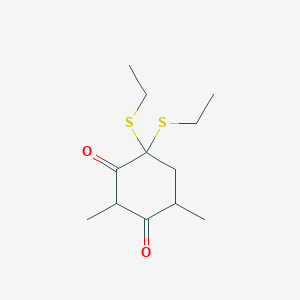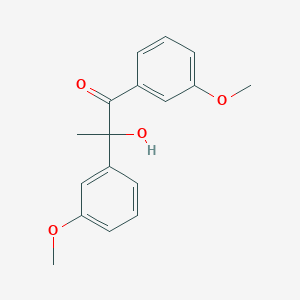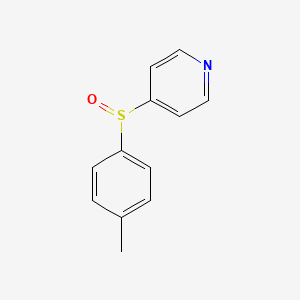
4-(4-Methylbenzene-1-sulfinyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methylbenzene-1-sulfinyl)pyridine is an organic compound that features a pyridine ring substituted with a 4-methylbenzene-1-sulfinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylbenzene-1-sulfinyl)pyridine typically involves the reaction of 4-methylbenzenesulfinyl chloride with pyridine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methylbenzene-1-sulfinyl)pyridine undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions often conducted in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: 4-(4-Methylbenzene-1-sulfonyl)pyridine.
Reduction: 4-(4-Methylbenzene-1-sulfanyl)pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(4-Methylbenzene-1-sulfinyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(4-Methylbenzene-1-sulfinyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The pyridine ring can engage in π-π stacking interactions and hydrogen bonding, further contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Methylbenzene-1-sulfonyl)pyridine: Similar structure but with a sulfonyl group instead of a sulfinyl group.
4-(4-Methylbenzene-1-sulfanyl)pyridine: Similar structure but with a sulfanyl group instead of a sulfinyl group.
4-(4-Methylbenzene-1-sulfinyl)quinoline: Similar structure but with a quinoline ring instead of a pyridine ring.
Uniqueness
4-(4-Methylbenzene-1-sulfinyl)pyridine is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of the pyridine ring and the sulfinyl group makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
113512-73-5 |
|---|---|
Formule moléculaire |
C12H11NOS |
Poids moléculaire |
217.29 g/mol |
Nom IUPAC |
4-(4-methylphenyl)sulfinylpyridine |
InChI |
InChI=1S/C12H11NOS/c1-10-2-4-11(5-3-10)15(14)12-6-8-13-9-7-12/h2-9H,1H3 |
Clé InChI |
UYOZIYNYDTWOGE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


